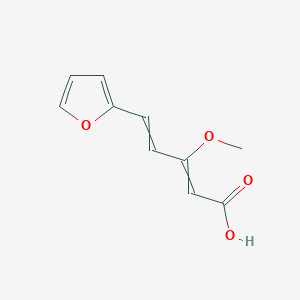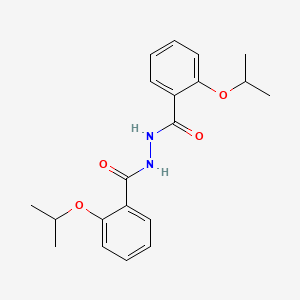![molecular formula C12H12OS B14312914 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 111017-52-8](/img/structure/B14312914.png)
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with methylsulfanyl reagents under controlled conditions. One common method is the reaction of 2-methylsulfanylbenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up to accommodate larger quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, while the naphthalene ring system can interact with aromatic systems in biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylsulfanylbenzoic acid
- 2-Methylsulfanylphenyl acetate
- 2-Methylsulfanylbenzaldehyde
Uniqueness
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
111017-52-8 |
|---|---|
Formule moléculaire |
C12H12OS |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
2-(methylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12OS/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-5,8H,6-7H2,1H3 |
Clé InChI |
ZYLGLKLRVGCQNH-UHFFFAOYSA-N |
SMILES canonique |
CSC=C1CCC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


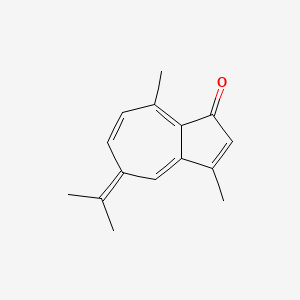
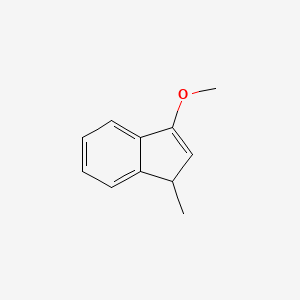
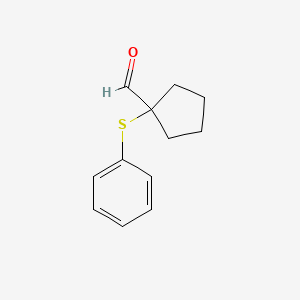
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
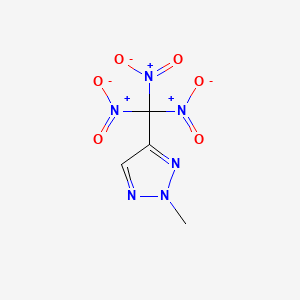
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
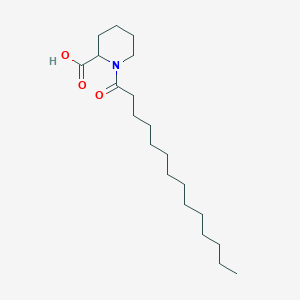
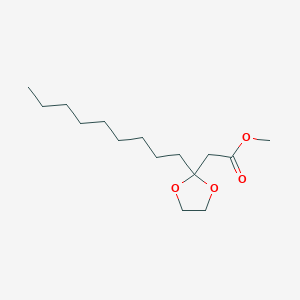

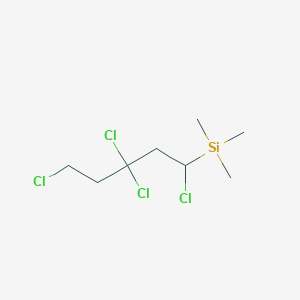
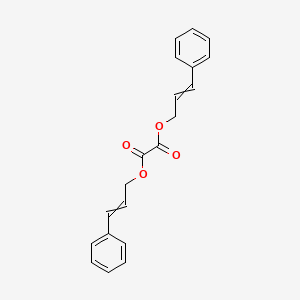
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
